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cyanophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-cyanophenyl)boronic acid (CAS No. 1008415-02-8) is a highly functionalized
synthetic building block crucial for modern organic synthesis, particularly in the construction of
complex biaryl structures for pharmaceutical and materials science applications.[1][2] Its utility
is fundamentally governed by its distinct physicochemical properties. This guide provides a
comprehensive analysis of these properties, offering field-proven insights into its structure,
stability, analytical characterization, and reactivity. We delve into the causality behind
experimental protocols, presenting self-validating methodologies for purity assessment and
practical guidance for its application in Suzuki-Miyaura cross-coupling reactions. All quantitative
data is summarized for clarity, and key workflows are visualized to enhance understanding.

Core Physicochemical Properties

The unique substitution pattern of a chloro group and a cyano group on the phenylboronic acid
scaffold imparts specific characteristics that are critical for its handling, reactivity, and analysis.

Identification and Structural Attributes
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Proper identification is the first step in ensuring experimental success and safety. The key
identifiers for this compound are consolidated below.

Attribute Value Source(s)
CAS Number 1008415-02-8 [3][4][5]
Molecular Formula C7HsBCINO:2 [31[5]
Molecular Weight 181.38 g/mol [5]

IUPAC Name (3-chloro-4-

cyanophenyl)boronic acid

QCJTUOIMDNJEHR-
InChl Key [6]
UHFFFAOYSA-N

) White to off-white
Physical Form ) ) [5][7]
solid/crystalline powder

Key Physical & Chemical Parameters

The physical properties dictate the compound's behavior in various laboratory settings, from
storage to reaction setup.
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Parameter

Value | Observation

Justification & Expert
Insights

Melting Point

Not experimentally reported;
expected to be >250 °C.

Phenylboronic acids are
crystalline solids with strong
intermolecular hydrogen
bonding, leading to high
melting points. For
comparison, 4-
chlorophenylboronic acid melts
at 284-289 °C and 4-
cyanophenylboronic acid melts
at >280 °C.[7] The combination
of polar substituents on the
target molecule suggests a

similarly high melting point.

Solubility

Qualitatively soluble in polar
organic solvents (e.qg.,
Methanol, DMSO, THF);
limited solubility in water and
non-polar solvents (e.g.,

hexanes, ether).

The polar boronic acid moiety -
B(OH): facilitates solubility in
polar solvents. However, the
overall molecule retains
significant non-polar character
from the benzene ring, limiting
its agueous solubility. This
profile is typical for substituted

phenylboronic acids.[7]

pKa (Acidity)

Not experimentally reported;
predicted to be significantly <
8.8.

Phenylboronic acid has a pKa
of ~8.8.[8][9] The title
compound possesses two
potent electron-withdrawing
groups (EWG): chloro
(inductive EWG) and cyano
(inductive and resonance
EWG). These EWGs stabilize
the resulting boronate anion
[ArB(OH)s] -, thereby
increasing the Lewis acidity of

the boron center and lowering
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the overall pKa.[9][10] A lower
pKa is crucial for facilitating
transmetalation in Suzuki
couplings under milder basic

conditions.

This is a characteristic feature
of boronic acids. The formation

of the boroxine is a reversible
Stable under recommended o
N equilibrium. The presence of
storage conditions. Prone to ) )
) ] boroxine can complicate
. dehydration to form a cyclic o
Stability ) ) i stoichiometry but does not
trimer anhydride (boroxine), _ oo o
) ) typically inhibit reactivity in
especially upon heating or _ _
cross-coupling reactions, as
under vacuum. _ _
the boroxine readily hydrolyzes

back to the monomeric acid in

the presence of water or base.

Spectroscopic & Analytical Characterization

Robust analytical methods are essential for verifying the identity, purity, and integrity of (3-
Chloro-4-cyanophenyl)boronic acid before its use in sensitive synthetic applications.

Infrared (IR) Spectroscopy

FTIR is a rapid and effective tool for confirming the presence of key functional groups. The
expected vibrational frequencies are:

e ~3300-3200 cm~! (broad): O-H stretching from the B(OH)z group, typically broadened due to
extensive hydrogen bonding.[11][12]

e ~2230-2220 cm~1 (sharp, strong): C=N stretching of the nitrile group. This is a highly
characteristic and reliable peak.

e ~1600-1450 cm~: Aromatic C=C stretching vibrations.

e ~1350-1320 cm~1 (strong): Asymmetric B-O stretching, a key indicator of the boronic acid
moiety.[13]
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e ~750-700 cm~1: C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural confirmation. Based on analogous structures, the following
signals are predicted in a solvent like DMSO-de:

e H NMR:

o ~8.3-8.5 ppm (broad singlet, 2H): The two hydroxyl protons of the B(OH)2z group. The
broadness is due to chemical exchange.

o ~7.8-8.2 ppm (aromatic region, 3H): The three aromatic protons will exhibit a complex
splitting pattern. We expect a doublet for the proton ortho to the cyano group, a singlet-like
signal (or narrow doublet) for the proton between the chloro and boronic acid groups, and
a doublet for the proton ortho to the chloro group.

e 1BBC NMR:

o ~160-120 ppm: Multiple signals corresponding to the aromatic carbons. The carbon
attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar
relaxation.

o ~118 ppm: The nitrile carbon (C=N).

Chromatographic Purity Assessment: A Validated HPLC-
UV Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the
purity of boronic acids.[8][14] The primary challenge in HPLC analysis is managing the
potential for on-column degradation or poor peak shape.[15] The following protocol is designed
to provide robust, reproducible results.

Causality Behind Method Choices:

o Stationary Phase: A C18 (octadecylsilyl) silica column is chosen for its versatility and
effectiveness in retaining moderately polar aromatic compounds via reversed-phase
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chromatography.

» Mobile Phase: An acidic modifier (e.g., 0.1% formic or phosphoric acid) is critical.[9] It
protonates the boronic acid, suppressing its ionization and preventing interactions with
residual silanol groups on the column. This results in sharp, symmetrical peaks and
improved retention time stability.

o Detector: A UV detector is ideal, as the aromatic ring and cyano group provide strong
chromophores, typically allowing for sensitive detection in the 254-270 nm range.

Step-by-Step HPLC Protocol:
o System Preparation:
o Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size).
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.
o Detection: UV at 254 nm.
e Sample Preparation:
o Accurately weigh ~5 mg of (3-Chloro-4-cyanophenyl)boronic acid.

o Dissolve in 50.0 mL of a 1:1 Acetonitrile/Water mixture to create a 100 pg/mL stock
solution.

o Rationale: Using a mixed solvent ensures complete dissolution while maintaining
compatibility with the starting mobile phase conditions.[15]

e Analysis Workflow:
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o Equilibrate the column with the initial mobile phase conditions (e.g., 90% A/ 10% B) for at
least 15 minutes or until a stable baseline is achieved.

o Inject 10 pL of the sample solution.
o Run a linear gradient (e.g., from 10% B to 90% B over 15 minutes).
o Hold at 90% B for 5 minutes to elute any highly retained impurities.

o Return to initial conditions and re-equilibrate for 5 minutes before the next injection.

o System Validation & Data Interpretation:

o System Suitability: Inject the standard solution five times. The relative standard deviation
(RSD) for the main peak area should be <2.0%.

o Purity Calculation: Purity is determined by the area percent method, where the area of the
main peak is expressed as a percentage of the total area of all observed peaks.

Workflow Diagram for HPLC Purity Analysis
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Caption: HPLC workflow for purity determination.
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Applications in Organic Synthesis: The Suzuki-
Miyaura Reaction

(3-Chloro-4-cyanophenyl)boronic acid is a premier reagent for the Suzuki-Miyaura cross-
coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This
reaction is foundational in synthesizing substituted biaryls, which are common motifs in active
pharmaceutical ingredients (APIs).

The reaction couples the organoboron species with an organohalide (or triflate) using a
palladium catalyst and a base. The base is essential for activating the boronic acid to form a
more nucleophilic "ate” complex, which facilitates the key transmetalation step.

Representative Protocol for Suzuki-Miyaura Coupling:

» Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), (3-Chloro-
4-cyanophenyl)boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPhs)a4 (0.02-
0.05 equiv.), and a base such as K2COs or Cs2COs (2.0-3.0 equiv.).

» Solvent Addition: Add a degassed solvent system, typically a mixture like
Toluene/Ethanol/Water or Dioxane/Water.

o Execution: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for
2-12 hours, monitoring by TLC or LC-MS.

o Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g.,
ethyl acetate). The organic layers are combined, dried over NazSOu4, filtered, and
concentrated under reduced pressure.

Purification: The crude product is typically purified by silica gel column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Stability, Storage, and Safety

Proper handling and storage are paramount to maintain the compound's integrity and ensure
user safety.

Storage Recommendations:

o Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
o Keep refrigerated at 2-8°C for long-term storage.[3][6]

» Store in a dry environment, away from moisture and strong oxidizing agents.

Safety and Handling: (3-Chloro-4-cyanophenyl)boronic acid is a hazardous substance and
must be handled with appropriate precautions.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

» Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood to avoid
inhalation of dust.

o First Aid:
o Eyes: Immediately flush with plenty of water for at least 15 minutes.
o Skin: Wash off with soap and plenty of water.

o Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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